1-[4-(4-Chlorophenyl)thiazol-2-yl]-2-(propan-2-ylidene)hydrazine
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Overview
Description
1-[4-(4-chlorophenyl)thiazol-2-yl]-2-(propan-2-ylidene)hydrazine is a member of the class of 1,3-thiazoles that is 2-[2-(propan-2-ylidene)hydrazino]-1,3-thiazole carrying an additional 4-chlorophenyl substituent at position 4. It has a role as an EC 2.3.1.48 (histone acetyltransferase) inhibitor. It is a member of 1,3-thiazoles, a hydrazone and a member of monochlorobenzenes.
Scientific Research Applications
Synthesis and Chemical Characterization
One-Pot Synthesis : The compound is involved in an efficient one-pot synthesis process, combining Hantzsch-thiazole synthesis and Knorr-pyrazole reaction. This results in the production of various aryl-substituted ethyl 1-(thiazol-2-yl)-1Hpyrazole-3-carboxylates with moderate to high yields (Gu et al., 2014).
Synthesis and Reactions with Nucleophiles : Involvement in reactions with various hydrazine derivatives, leading to the formation of different compounds with potential applications in antiviral research (Sayed & Ali, 2007).
Antimicrobial Applications
Antimicrobial Activity : Demonstrated moderate antibacterial activity against Gram-positive Staphylococcus aureus and Bacillus subtilis, and high antifungal activity against Candida glabrata and Candida albicans (Kubba & Rahim, 2018).
Synthesis of Antimicrobial Agents : Used in the synthesis of various forms of antimicrobial agents, including formazans and Schiff bases, exhibiting moderate antimicrobial activity (Sah et al., 2014).
Anticancer Research
- Anticancer Agent Synthesis : Utilized in the preparation of compounds with promising anticancer activity, particularly against the breast carcinoma cell line MCF-7, indicating potential as therapeutic agents (Gomha et al., 2014).
Other Applications
- Antioxidant Properties : Exhibits promising antioxidant activity, a property crucial for various medical and pharmacological applications (Durgeswari et al., 2021).
Properties
CAS No. |
163107-37-7 |
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Molecular Formula |
C12H12ClN3S |
Molecular Weight |
265.76 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-N-(propan-2-ylideneamino)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C12H12ClN3S/c1-8(2)15-16-12-14-11(7-17-12)9-3-5-10(13)6-4-9/h3-7H,1-2H3,(H,14,16) |
InChI Key |
WVNNKWMXNNPTIF-UHFFFAOYSA-N |
SMILES |
CC(=NNC1=NC(=CS1)C2=CC=C(C=C2)Cl)C |
Canonical SMILES |
CC(=NNC1=NC(=CS1)C2=CC=C(C=C2)Cl)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BF1; BF-1; BF 1; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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